Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate
Overview
Description
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is an organometallic compound with the empirical formula C16H24BF4Rh · xH2O. It is commonly used as a catalyst in various chemical reactions, particularly in hydrogenation and isomerization processes . The compound is characterized by its orange to red-brown powder or crystalline form and has a melting point of approximately 165°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is typically synthesized by reacting rhodium trichloride with 1,5-cyclooctadiene in the presence of a tetrafluoroborate salt. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation of the rhodium complex . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then packaged and distributed for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate undergoes several types of chemical reactions, including:
Hydrogenation: The compound acts as a catalyst in the hydrogenation of alkenes and alkynes, converting them into saturated hydrocarbons.
Isomerization: It facilitates the isomerization of olefins, rearranging the molecular structure without changing the molecular formula.
Hydrosilylation: The compound is used in the addition of silicon-hydrogen bonds to unsaturated organic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for hydrogenation, olefins for isomerization, and silanes for hydrosilylation. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions include saturated hydrocarbons from hydrogenation, isomerized olefins from isomerization, and organosilicon compounds from hydrosilylation .
Scientific Research Applications
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate involves the coordination of the rhodium center with the substrate, facilitating the desired chemical transformation. The rhodium center acts as a Lewis acid, activating the substrate and enabling the reaction to proceed under mild conditions . The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation of intermediate complexes that undergo subsequent transformations to yield the final product .
Comparison with Similar Compounds
Similar Compounds
- Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
- Chloro(1,5-cyclooctadiene)rhodium(I) dimer
Uniqueness
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is unique due to its high catalytic activity and selectivity in hydrogenation, isomerization, and hydrosilylation reactions. Its stability and ease of handling make it a preferred choice in both research and industrial applications .
Properties
IUPAC Name |
cycloocta-1,5-diene;rhodium;tetrafluoroborate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.BF4.H2O.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*1-2,7-8H,3-6H2;;1H2;/q;;-1;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVSQTPAHKVLPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.O.[Rh] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BF4ORh- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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